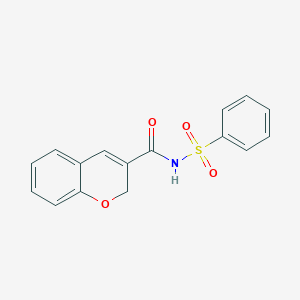![molecular formula C15H19F2NO2 B7635641 N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine](/img/structure/B7635641.png)
N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine, also known as DF-MPOA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Scientific Research Applications
N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine has been studied extensively for its potential applications in the field of medicine. It has been found to have an inhibitory effect on the growth of cancer cells, making it a potential candidate for cancer treatment. Additionally, N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine has been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
Mechanism of Action
N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine exerts its effects by binding to specific receptors in the body, which leads to the activation of various signaling pathways. This results in the inhibition of cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in cell growth, which could explain its anti-cancer properties. Additionally, N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine has been shown to reduce the production of pro-inflammatory cytokines, which could explain its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. Additionally, it has been shown to have low toxicity, making it a safe compound to work with. However, one limitation of N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine is that it has limited solubility in water, which could make it difficult to work with in certain experiments.
Future Directions
There are a number of future directions for research on N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine and its potential applications in the treatment of cancer and other diseases. Finally, more research is needed to explore the potential side effects and toxicity of N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine.
Synthesis Methods
N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine is synthesized through a series of chemical reactions that involve the use of various reagents and solvents. The synthesis method involves the condensation of 3,4-difluorophenylacetonitrile with 1,3-propanediol in the presence of a catalyst to form the intermediate product, which is then further reacted with methylamine in the presence of a reducing agent to obtain N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine.
properties
IUPAC Name |
N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO2/c1-9-13(4-6-19-9)18-14-5-7-20-15(14)10-2-3-11(16)12(17)8-10/h2-3,8-9,13-15,18H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFESMGRJJXQKMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)NC2CCOC2C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[2-(cyclopropylcarbamoyl)pyrrolidine-1-carbonyl]phenyl]pyridine-3-carboxamide](/img/structure/B7635561.png)

![N-cycloheptyl-8-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7635587.png)

![2-phenoxy-1-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7635600.png)
![1-[1-(2-Fluorophenoxy)-3,3-dimethylbutan-2-yl]-3-pyridin-4-ylurea](/img/structure/B7635605.png)
![6-methyl-N-(2-morpholin-4-ylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7635610.png)
![1-[4-(Morpholin-4-ylmethyl)piperidin-1-yl]-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B7635617.png)

![1-[2-(difluoromethoxy)benzoyl]-N-(2-methoxyethyl)pyrrolidine-2-carboxamide](/img/structure/B7635626.png)
![6-bromo-N-[3-(2-methylpropoxy)propyl]quinazolin-4-amine](/img/structure/B7635632.png)


![4-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide](/img/structure/B7635640.png)